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molecular formula C4H4F2O4 B1294978 2,2-Difluorosuccinic acid CAS No. 665-31-6

2,2-Difluorosuccinic acid

Cat. No. B1294978
M. Wt: 154.07 g/mol
InChI Key: ZYLFHISLYSHWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04397847

Procedure details

To a solution of 10.8 mL of acetic anhydride and 10.8 mL of acetyl chloride at 0° C. was added 10.80 g (0.070 mol) of 2,2-difluorosuccinic acid in several portions. The mixture was heated for 1 hr at 50° C. and cooled. The reaction was concentrated under reduced pressure to yield 2,2-difluorosuccinic anhydride. NMR (CDCl3) δ3.56 ppm (triplet, 2, J=15 Hz).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C(Cl)(=O)C.[F:12][C:13]([F:21])([CH2:17][C:18]([OH:20])=[O:19])[C:14](O)=[O:15]>>[F:12][C:13]1([F:21])[CH2:17][C:18](=[O:20])[O:19][C:14]1=[O:15]

Inputs

Step One
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10.8 g
Type
reactant
Smiles
FC(C(=O)O)(CC(=O)O)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1(C(=O)OC(C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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